molecular formula C18H14O2 B1609911 Methyl 4-(naphthalen-1-yl)benzoate CAS No. 229467-26-9

Methyl 4-(naphthalen-1-yl)benzoate

Cat. No.: B1609911
CAS No.: 229467-26-9
M. Wt: 262.3 g/mol
InChI Key: CLFAUQKWNRCBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(naphthalen-1-yl)benzoate is an organic compound with the molecular formula C18H14O2 It is a derivative of benzoic acid and naphthalene, characterized by the presence of a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(naphthalen-1-yl)benzoate can be synthesized through several methods. One common approach involves the nickel-catalyzed cross-coupling of 2-methoxynaphthalene with methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate . The reaction is typically carried out in toluene at elevated temperatures (around 125-130°C) under an argon atmosphere. The resulting product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification processes to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(naphthalen-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted aromatic compounds.

Scientific Research Applications

Chemistry

Methyl 4-(naphthalen-1-yl)benzoate serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex organic molecules. This compound is often used in:

  • Cross-Coupling Reactions : It can be utilized in nickel-catalyzed cross-coupling reactions to synthesize complex naphthalene derivatives, which are essential for developing pharmaceuticals and advanced materials.
  • Synthesis of Specialty Chemicals : The compound can be employed in the synthesis of specialty chemicals and polymers that require specific properties derived from its aromatic structure .

Biology

In biological research, derivatives of this compound have been investigated for their potential biological activities :

  • Drug Discovery : The compound's derivatives may exhibit pharmacological properties, making them candidates for drug development. Studies have shown that modifications to the naphthalene structure can lead to compounds with significant biological activity .
  • Mechanistic Studies : Researchers are exploring the interactions of this compound with various molecular targets (e.g., enzymes and receptors), which could elucidate its role in biological systems and its potential therapeutic applications .

Industrial Applications

This compound finds utility in industrial settings:

  • Production of Dyes and Pigments : Its aromatic properties make it suitable for use in synthesizing dyes and pigments that require stability and vibrant colors .
  • Material Science : The compound can also be incorporated into materials that demand specific thermal or optical properties, contributing to advancements in material science .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound through a nickel-catalyzed cross-coupling reaction demonstrated high yields and purity. The researchers optimized reaction conditions to enhance efficiency, showcasing its potential for large-scale applications in organic synthesis .

Research assessing the biological activity of derivatives of this compound revealed promising results in inhibiting specific enzymes linked to cancer progression. This study highlighted the importance of structural modifications on the naphthalene ring, which significantly influenced the biological efficacy of the compounds .

Mechanism of Action

The mechanism of action of methyl 4-(naphthalen-1-yl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Methyl 4-(naphthalen-1-yl)benzoate can be compared with other similar compounds, such as:

    Methyl benzoate: A simpler ester with a single benzene ring, used as a flavoring agent and in organic synthesis.

    Naphthalene derivatives: Compounds like 1-naphthylamine or 2-naphthol, which have different functional groups and applications.

    Other benzoate esters: Compounds like ethyl benzoate or propyl benzoate, which differ in the alkyl group attached to the ester.

The uniqueness of this compound lies in its combined structural features of both benzoic acid and naphthalene, offering distinct chemical and biological properties.

Biological Activity

Methyl 4-(naphthalen-1-yl)benzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a derivative of benzoic acid and naphthalene, characterized by a methyl ester functional group. Its chemical formula is C16H14O2C_{16}H_{14}O_2, and it is often used as an intermediate in organic synthesis and drug development.

Biological Activities

1. Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, studies have shown that compounds with similar structures can scavenge free radicals effectively, surpassing the antioxidant capacity of well-known antioxidants such as ascorbic acid . The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method is commonly employed to assess this activity.

2. Anticancer Potential

This compound and its derivatives have been investigated for their anticancer properties. In vitro studies demonstrate cytotoxic effects against various cancer cell lines, including glioblastoma and triple-negative breast cancer . The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell proliferation and survival.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to altered metabolic pathways associated with oxidative stress and inflammation.
  • Signal Transduction Pathways : Research indicates that compounds similar to this compound can influence pathways such as NF-kB and STAT3, which are critical in cancer progression and inflammatory responses .

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various naphthalene derivatives, this compound showed a DPPH scavenging activity that was approximately 1.35 times higher than ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress .

Case Study 2: Anticancer Efficacy in Cell Lines

A series of experiments evaluated the anticancer efficacy of this compound against human glioblastoma U-87 cells and MDA-MB-231 triple-negative breast cancer cells. The results indicated a dose-dependent cytotoxic effect, with IC50 values suggesting significant potency against U-87 cells compared to MDA-MB-231 cells .

Data Table: Biological Activity Summary

Activity Type Test Method Results Reference
Antioxidant ActivityDPPH Scavenging1.35 times higher than ascorbic acid
Anticancer ActivityMTT AssaySignificant cytotoxicity against U-87 cells
Enzyme InteractionEnzyme Inhibition AssayModulation of NF-kB pathway

Properties

IUPAC Name

methyl 4-naphthalen-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-20-18(19)15-11-9-14(10-12-15)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFAUQKWNRCBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448933
Record name Methyl 4-(naphthalen-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229467-26-9
Record name Methyl 4-(naphthalen-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-bromobenzoate (0.96 g, 4.46 mmol) was added to a mixture of 1-naphthaleneboronic acid (0.73 g, 4.25 mmol) and sodium carbonate (0.075 g, 7.08 mmol) in toluene (30 mL), ethanol (6 mL) and water (12 mL). The resultant solution was purged with nitrogen for 10 minutes before tetrakis(triphenylphosphine)palladium(0) (0.10 g, 0.09 mmol) was added. The reaction mixture was heated to reflux for 65 hours. The solution was cooled to ambient temperature, then filtered through a pad of Celite, which was subsequently rinsed with ethyl acetate. The combined filtrate was diluted to 100 mL with water/ethyl acetate (1:1). The aqueous layer was extracted with ethyl acetate, and the combined extracts were dried over anhydrous magnesium sulfate, filtered, and evaporated to dryness to yield the title compound as a gold oil (1.09 g). This material was used without further purification in the next step.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0.075 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(naphthalen-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(naphthalen-1-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(naphthalen-1-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(naphthalen-1-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(naphthalen-1-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(naphthalen-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.